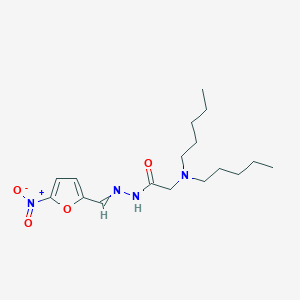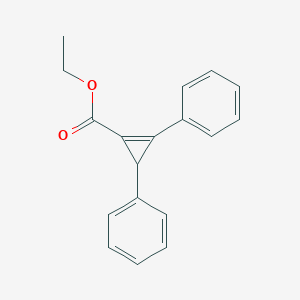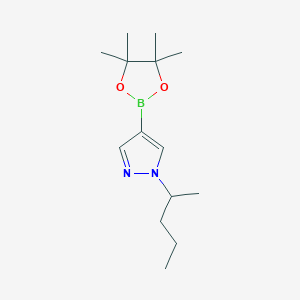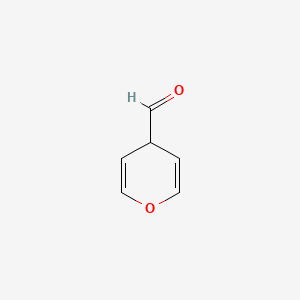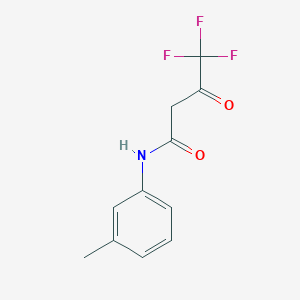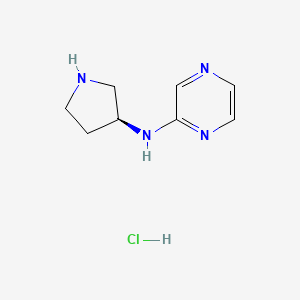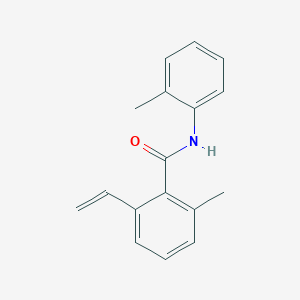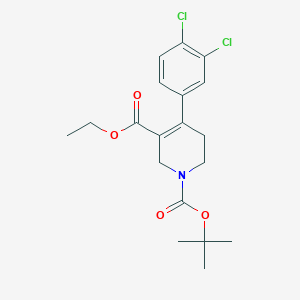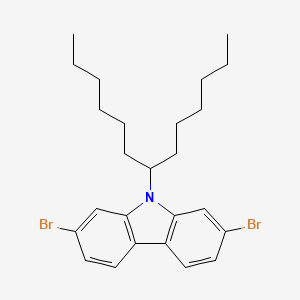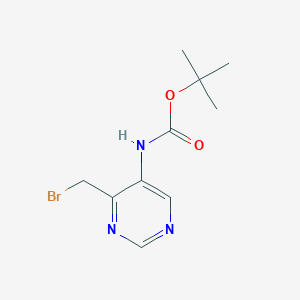
C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride: is a chemical compound that belongs to the class of pyridine derivatives. These compounds are often used in various fields such as medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 5-chloro-4-trifluoromethyl-pyridine.
Reaction with Methylamine: The pyridine derivative is then reacted with methylamine under controlled conditions to form the desired product.
Purification: The product is purified using techniques such as recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the synthesis.
Automated Systems: Employing automated systems for precise control of reaction conditions.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the product.
化学反応の分析
Types of Reactions
C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: It can be reduced under specific conditions to yield different products.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Catalysts: Catalysts like palladium on carbon (Pd/C) may be employed in certain reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different pyridine derivatives, while substitution reactions can introduce various functional groups.
科学的研究の応用
C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of agrochemicals and other industrial products.
作用機序
The mechanism of action of C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride involves:
Molecular Targets: The compound may interact with specific enzymes or receptors in biological systems.
Pathways: It may influence various biochemical pathways, leading to its observed effects.
類似化合物との比較
Similar Compounds
- C-(5-Chloro-4-fluoromethyl-pyridin-3-yl)-methylamine
- C-(5-Chloro-4-methyl-pyridin-3-yl)-methylamine
- C-(5-Chloro-4-ethyl-pyridin-3-yl)-methylamine
Uniqueness
C-(5-Chloro-4-trifluoromethyl-pyridin-3-yl)-methylamine dihydrochloride is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical properties such as increased lipophilicity and metabolic stability.
特性
分子式 |
C7H8Cl3F3N2 |
|---|---|
分子量 |
283.5 g/mol |
IUPAC名 |
[5-chloro-4-(trifluoromethyl)pyridin-3-yl]methanamine;dihydrochloride |
InChI |
InChI=1S/C7H6ClF3N2.2ClH/c8-5-3-13-2-4(1-12)6(5)7(9,10)11;;/h2-3H,1,12H2;2*1H |
InChIキー |
JFMUGMZGGFCSPN-UHFFFAOYSA-N |
正規SMILES |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)CN.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


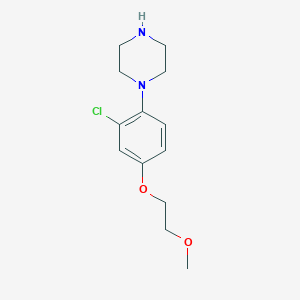
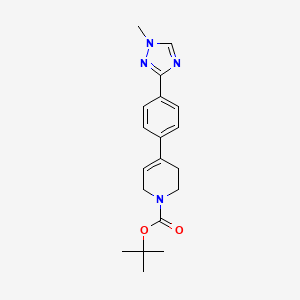
![3-Azabicyclo[4.2.0]octa-1,3,5-triene-7,8-dione](/img/structure/B13975199.png)
